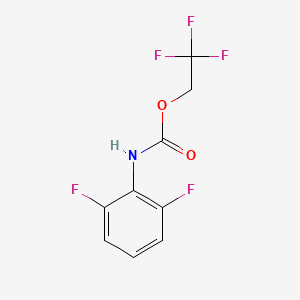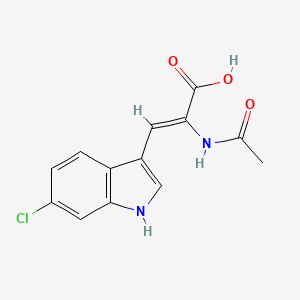![molecular formula C25H31N3O2 B12089990 2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine CAS No. 485394-25-0](/img/structure/B12089990.png)
2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine is a complex organic compound with a unique structure that includes oxazole rings and a benzenamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine typically involves the formation of oxazole rings through cyclization reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the oxazole rings. The reaction conditions usually require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted oxazole and benzenamine derivatives, which can have different functional groups attached to the core structure.
科学的研究の応用
2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate: A similar compound with imidazolium rings instead of oxazole rings.
1,3-Bis(2,6-bis(1-methylethyl)phenyl)-2-carboxy-1H-imidazolium Inner Salt: Another related compound with a different core structure.
Uniqueness
2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine is unique due to its specific arrangement of oxazole rings and the presence of both isopropyl and tert-butyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
485394-25-0 |
|---|---|
分子式 |
C25H31N3O2 |
分子量 |
405.5 g/mol |
IUPAC名 |
N-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C25H31N3O2/c1-16(2)21-14-29-23(27-21)17-10-6-8-12-19(17)26-20-13-9-7-11-18(20)24-28-22(15-30-24)25(3,4)5/h6-13,16,21-22,26H,14-15H2,1-5H3 |
InChIキー |
FIJNPJIMVUCDHH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









amine](/img/structure/B12089944.png)






